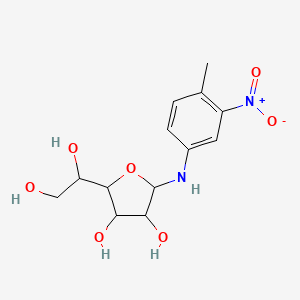
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNPA is a glycoside analog that has been synthesized using a variety of methods, and has been shown to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit competitive inhibition against several enzymes, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine offers several advantages for use in laboratory experiments, including its high potency and specificity against target enzymes. However, N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine also has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, including its potential applications in drug discovery, cancer therapy, and metabolic disorders. Further studies are needed to elucidate the mechanism of action of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine, as well as its potential side effects and toxicity. Additionally, the synthesis of N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine using more efficient and sustainable methods may be explored.
Métodos De Síntesis
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine can be synthesized using several methods, including the use of protecting groups, glycosylation reactions, and nitration reactions. One of the most commonly used methods involves the use of 4-methyl-3-nitrophenyl-α-L-idofuranoside as a starting material, which is then subjected to deprotection and glycosylation reactions to obtain N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been extensively studied for its potential applications in various research fields, including biochemistry, pharmacology, and drug discovery. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has been shown to exhibit potent inhibitory activity against several enzymes, including β-galactosidase and α-glucosidase, which are involved in carbohydrate metabolism. N-(4-methyl-3-nitrophenyl)-beta-L-idofuranosylamine has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-(4-methyl-3-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-2-3-7(4-8(6)15(20)21)14-13-11(19)10(18)12(22-13)9(17)5-16/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGZBLQSDVTLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(O2)C(CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Dihydroxy-ethyl)-5-(4-methyl-3-nitro-phenylamino)-tetrahydro-furan-3,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)
![N~2~-benzyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5187190.png)
![7-methyl-9-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5187194.png)
![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5187203.png)
![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5187213.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187238.png)
![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)
![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5187258.png)
![N-(2-furylmethyl)-N-methyl-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5187269.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)